molecular formula C14H20N2O B8109103 N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

Cat. No.: B8109103
M. Wt: 232.32 g/mol
InChI Key: NEWIHMPRBHSVJE-UHFFFAOYSA-N
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Description

N-(m-Tolyl)-1-oxa-7-azaspiro[44]nonan-3-amine is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Tolyl)-1-oxa-7-azaspiro[4One common method involves the cyclization of an amine diol precursor under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of trifluoroacetic acid as a catalyst, leading to the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the m-tolyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic core or the m-tolyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and azaspiro compounds, such as:

  • 3-azabicyclo[3.2.2]nonanes
  • Bicyclo[3.3.1]nonanes

Uniqueness

N-(m-Tolyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is unique due to its specific spirocyclic structure combined with the m-tolyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(3-methylphenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-3-2-4-12(7-11)16-13-8-14(17-9-13)5-6-15-10-14/h2-4,7,13,15-16H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIHMPRBHSVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CC3(CCNC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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